molecular formula C15H18N2OS B2371493 N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide CAS No. 878677-78-2

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B2371493
CAS No.: 878677-78-2
M. Wt: 274.38
InChI Key: UGGRYPVLJBBNGQ-UHFFFAOYSA-N
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Description

Structure and Properties The compound N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide features a 1,3-thiazole core substituted at the 5-position with a 4-isopropylbenzyl group and at the 2-position with an acetamide moiety. Its molecular formula is C₁₆H₁₉N₃OS (calculated based on structural analogs), with a molecular weight of ~301.4 g/mol. The thiazole ring and acetamide functionality provide hydrogen-bonding sites, critical for target interactions .

Properties

IUPAC Name

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10(2)13-6-4-12(5-7-13)8-14-9-16-15(19-14)17-11(3)18/h4-7,9-10H,8H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGRYPVLJBBNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid . This reaction leads to the formation of the thiazole ring and the incorporation of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or phenyl group.

Scientific Research Applications

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact mechanism depends on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (5-position) Acetamide Modification Biological Target/Activity
N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide (Target) 1,3-Thiazole 4-Isopropylbenzyl Unmodified acetamide Unknown (structural analogs suggest kinase/SIRT inhibition)
SirReal2 (N-[5-(naphthalen-1-ylmethyl)-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide) 1,3-Thiazole Naphthalen-1-ylmethyl 4,6-Dimethylpyrimidinylsulfanyl SIRT2 inhibitor (IC₅₀ = 0.15 µM)
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide 1,3-Thiazole 4-Bromobenzyl 4-Chlorophenoxy Unknown (screening compound)
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-2-(3-methylphenoxy)acetamide 1,3-Thiazole 4-Bromobenzyl 3-Methylphenoxy Screening compound (kinase assays)
Milpecitinib (N-(3-{4-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}phenyl)acetamide) 1,3-Thiazole Pyrrolidinyl-pyrrole Phenyl-linked acetamide Janus kinase inhibitor (veterinary use)

Key Observations

Core Structure Variations :

  • The target compound shares the 1,3-thiazole core with all analogs but differs in substituents. SirReal2 replaces the isopropylbenzyl with a naphthalenyl group and adds a pyrimidinylsulfanyl chain, enhancing SIRT2 inhibition.
  • Milpecitinib introduces a pyrrolidinyl-pyrrole substituent, enabling Janus kinase inhibition.

Substituent Impact on Activity: Lipophilicity: The isopropyl group in the target compound increases logP compared to bromobenzyl (: logP ~3.5) or naphthalenyl (SirReal2: logP ~4.2), affecting bioavailability . Hydrogen Bonding: The unmodified acetamide in the target compound may engage in stronger hydrogen bonding than phenoxy or sulfanyl derivatives, influencing target specificity .

Synthetic Routes :

  • The target compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition (analogous to ) or nucleophilic substitution (similar to ).

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound SirReal2 Compound
Molecular Weight ~301.4 g/mol 434.5 g/mol 437.7 g/mol
logP (Predicted) 3.1 4.2 3.5
Hydrogen Bond Donors 2 1 1
Hydrogen Bond Acceptors 4 6 5
Solubility (mg/mL) ~0.05 (low) ~0.02 (very low) ~0.03 (low)

Biological Activity

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, synthesizing findings from various studies and presenting relevant data in tables and case studies.

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been extensively studied. For instance, a related thiazole compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating moderate to good antibacterial efficacy .

Table 1: Antibacterial Activity of Thiazole Derivatives

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity were reported between 16.69 and 78.23 µM .

Antitumor Activity

Recent studies have explored the antitumor potential of thiazole compounds, particularly their ability to inhibit specific cellular pathways involved in cancer progression. For example, a study on related thiazole derivatives indicated their capacity to inhibit HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells . This inhibition leads to the induction of multipolar spindles, resulting in cell death.

Case Study: Inhibition of HSET

One notable study reported that a thiazole derivative showed micromolar inhibition of HSET in vitro, leading to significant phenotypic changes in centrosome-amplified human cancer cells treated with these inhibitors . This highlights the potential of this compound in cancer therapeutics.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring interacts with specific biological targets within bacterial and cancer cells, disrupting critical functions such as protein synthesis or cell division.

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